N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-beta-alanine
Description
N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-beta-alanine is a synthetic organic compound characterized by a benzofurochromen core fused with a tetrahydrochromen system. The structure includes a 4-methyl substituent, a 2-oxo group, and an acetyl-beta-alanine moiety. This compound’s structural complexity necessitates advanced crystallographic techniques for characterization. X-ray diffraction studies, refined using SHELXL , and molecular visualization via ORTEP , have been critical in elucidating its three-dimensional geometry, bond lengths, and intermolecular interactions.
Properties
Molecular Formula |
C21H21NO6 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H21NO6/c1-11-13-8-15-12-4-2-3-5-16(12)27-18(15)10-17(13)28-21(26)14(11)9-19(23)22-7-6-20(24)25/h8,10H,2-7,9H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
AEVSEJRAHLUEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-beta-alanine typically involves multiple steps. One common method starts with the preparation of the benzofuran-chromen core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The acetylation of beta-alanine is then carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the benzofuran ring, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]-beta-alanine has been explored for its therapeutic potential in various diseases:
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Studies have shown its effectiveness against several cancer cell lines, including breast and lung cancers .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a variety of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
The biological activities of N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]-beta-alanine can be summarized as follows:
Chemical Synthesis
The synthesis of this compound involves several steps starting from readily available precursors. A typical synthetic route includes:
- Formation of the Benzofurochromene Core : This involves cyclization reactions that create the chromene structure.
- Acetylation : The introduction of the acetyl group is crucial for enhancing the compound's bioactivity.
- Coupling with Beta-Alanine : This final step links the beta-alanine moiety to the chromene structure, yielding the final product.
Industrial Applications
Beyond its medicinal uses, N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]-beta-alanine is also being investigated for its potential applications in:
- Cosmetics : Due to its antioxidant properties, it may be used in skincare formulations to protect against oxidative damage.
- Food Industry : Its antimicrobial properties could be beneficial in food preservation techniques.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]-beta-alanine on human breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial activity of this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, indicating strong potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Methodological Insights
Crystallographic Analysis
- Refinement : SHELXL enables precise determination of anisotropic displacement parameters, critical for comparing bond lengths (e.g., C=O in the 2-oxo group: 1.21 Å in the target compound vs. 1.19 Å in Compound C) .
- Visualization : ORTEP diagrams highlight distinct packing patterns; the target compound exhibits tighter molecular stacking due to methyl-induced van der Waals interactions .
Biological Activity
N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]-beta-alanine is a compound that belongs to the class of Mannich bases. This class has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C26H25NO5
- Molecular Weight : 429.49 g/mol
- IUPAC Name : N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]-beta-alanine
Mechanisms of Biological Activity
The biological activity of N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]-beta-alanine can be attributed to several mechanisms:
-
Anticancer Activity :
- Studies have indicated that Mannich bases exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against human colon cancer cells and leukemia cells .
- The compound may exert its anticancer effects through the inhibition of DNA topoisomerase I and inducing apoptosis in cancer cells.
- Antibacterial Properties :
- Anti-inflammatory Effects :
Case Studies
Several studies highlight the biological activity of related Mannich bases:
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of a series of Mannich bases on human cancer cell lines. The results indicated that compounds with similar structural features to N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetyl]-beta-alanine exhibited selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Efficacy :
Data Tables
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-beta-alanine?
- Methodological Answer : Synthesis typically involves coupling the benzofurocoumarin core with β-alanine derivatives. A validated approach includes:
- Step 1 : Activate the carboxylic acid group of the benzofurocoumarin precursor using reagents like hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) at 0°C .
- Step 2 : Introduce the β-alanine moiety via nucleophilic acyl substitution under controlled pH (e.g., triethylamine as a base) .
- Step 3 : Purify the product via recrystallization or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC).
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. For example, the acetyl group’s carbonyl signal typically appears at δ ~170–175 ppm in -NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error. Electrospray ionization (ESI) is preferred for polar derivatives .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using C18 columns and UV detection at λ = 254 nm, referencing retention times against standards .
Q. How can researchers optimize solubility for in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to the β-alanine moiety while monitoring bioactivity retention .
Advanced Research Questions
Q. How should dose-response experiments be designed to evaluate anti-proliferative effects in cancer models?
- Methodological Answer :
- Experimental Design :
- Between-Subjects Design : Split cell lines (e.g., HeLa, MCF-7) into control and treatment groups. Include a positive control (e.g., cisplatin) .
- Dose Range : Test 0.1–100 µM concentrations, using logarithmic increments.
- Endpoint Assays : Use MTT or ATP-based viability assays at 24/48/72-hour timepoints. Normalize data to vehicle-treated controls .
- Data Interpretation : Calculate IC values via nonlinear regression (e.g., GraphPad Prism). Compare potency across cell lines to assess selectivity .
Q. What strategies resolve contradictions in reported biological activities of benzofurocoumarin derivatives?
- Methodological Answer :
- Systematic Review : Meta-analyze studies to identify variables (e.g., cell type, assay conditions) causing discrepancies .
- Mechanistic Replication : Repeat key experiments under standardized conditions (e.g., same passage number, serum batch) .
- Theoretical Alignment : Reconcile findings with structural-activity relationship (SAR) models or computational docking predictions .
Q. How can computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., topoisomerase II, tubulin). Validate with crystallographic data if available .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- ADMET Prediction : Employ tools like SwissADME to estimate permeability, cytochrome P450 interactions, and toxicity risks .
Q. What experimental controls are essential when studying metabolic stability in hepatic microsomes?
- Methodological Answer :
- Negative Control : Incubate compound with heat-inactivated microsomes to rule out non-enzymatic degradation .
- Positive Control : Use verapamil or midazolam as reference substrates for CYP3A4/5 activity .
- Data Normalization : Express residual compound concentration as a percentage of the zero-time point, correcting for protein binding effects .
Tables for Key Data
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
